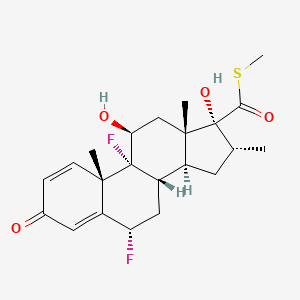
Ticabesone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ticabesone is a synthetic glucocorticoid corticosteroidDespite its potential, this compound was never marketed .
Métodos De Preparación
The synthesis of Ticabesone involves multiple steps, starting from the basic steroid structureThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry .
Industrial production methods for this compound are not well-documented, likely due to its status as a non-marketed compound. the general principles of steroid synthesis and fluorination would apply.
Análisis De Reacciones Químicas
Ticabesone undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the hydroxyl groups, converting them into ketones.
Reduction: The carbonyl groups in this compound can be reduced to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions but generally include modified steroid structures with altered functional groups .
Aplicaciones Científicas De Investigación
Ticabesone has been studied primarily for its potential as a glucocorticoid. In chemistry, it serves as a model compound for studying the effects of fluorination on steroid activity. In biology and medicine, its glucocorticoid activity makes it a candidate for anti-inflammatory and immunosuppressive research. Industrial applications are limited due to its non-marketed status, but it could potentially be used in the synthesis of other steroid-based compounds .
Mecanismo De Acción
As a glucocorticoid, Ticabesone exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response. The pathways involved are similar to those of other glucocorticoids, involving the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .
Comparación Con Compuestos Similares
Ticabesone is similar to other synthetic glucocorticoids like dexamethasone and fluticasone. its unique structure, including the presence of fluorine atoms and a thiomethyl group, distinguishes it from these compounds. This unique structure may confer different pharmacokinetic and pharmacodynamic properties.
Similar Compounds
- Dexamethasone
- Fluticasone
- Prednisolone
These compounds share the glucocorticoid activity but differ in their specific chemical structures and, consequently, their clinical applications .
Propiedades
Número CAS |
74131-77-4 |
|---|---|
Fórmula molecular |
C22H28F2O4S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
S-methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |
InChI |
InChI=1S/C22H28F2O4S/c1-11-7-13-14-9-16(23)15-8-12(25)5-6-19(15,2)21(14,24)17(26)10-20(13,3)22(11,28)18(27)29-4/h5-6,8,11,13-14,16-17,26,28H,7,9-10H2,1-4H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |
Clave InChI |
TYVHQHCXWZVELU-GQKYHHCASA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)O)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)O)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















